N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine

Description

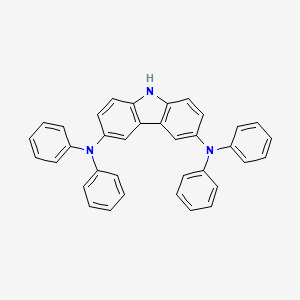

N3,N3,N6,N6-Tetraphenyl-9H-carbazole-3,6-diamine (hereafter referred to as TPCzDA) is a carbazole-based donor molecule widely used in thermally activated delayed fluorescence (TADF) emitters and organic light-emitting diodes (OLEDs). Its structure features a carbazole core substituted with diphenylamine groups at the 3- and 6-positions, creating a rigid, planar geometry with strong electron-donating capabilities. TPCzDA derivatives, such as DACT-II (9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-TPCzDA), exhibit exceptional photophysical properties, including a near-zero singlet-triplet energy gap (ΔEST ≈ 0.009 eV) and a photoluminescence quantum yield (PLQY) of 100% . These attributes enable efficient reverse intersystem crossing (RISC), critical for high-performance TADF-OLEDs with theoretical internal quantum efficiency (IQE) of 100% .

Properties

IUPAC Name |

3-N,3-N,6-N,6-N-tetraphenyl-9H-carbazole-3,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H27N3/c1-5-13-27(14-6-1)38(28-15-7-2-8-16-28)31-21-23-35-33(25-31)34-26-32(22-24-36(34)37-35)39(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26,37H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKWMINSMJKPRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)NC5=C4C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Substrates : 3,6-Dibromocarbazole and diphenylamine boronate ester (2.0–2.2 eq).

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5–10 mol%).

-

Base : Sodium carbonate (Na₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃).

-

Solvent : Toluene or tetrahydrofuran (THF).

-

Temperature : 110–120°C under inert atmosphere.

-

Reaction Time : 18–48 hours.

Key Steps

-

Coupling Reaction :

-

Work-Up : Extraction with ethyl acetate, washing with brine, and drying over MgSO₄.

-

Purification : Column chromatography (petroleum ether/dichloromethane) or recrystallization (THF/ethanol).

Performance Data

| Yield | Catalyst System | Base | Solvent | Temperature | Time |

|---|---|---|---|---|---|

| 80% | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 110°C | 18h |

| 88% | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | Reflux | 48h |

Advantages : High reproducibility and scalability.

Limitations : Requires strict anhydrous conditions and expensive palladium catalysts.

Buchwald-Hartwig Amination

This method utilizes palladium-mediated C–N bond formation, offering superior selectivity for bulky amines.

Reaction Conditions

-

Substrates : 3,6-Dibromocarbazole and diphenylamine (4.0 eq).

-

Catalyst : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1–2 mol%) with tri-tert-butylphosphine (P(t-Bu)₃).

-

Base : Sodium tert-butoxide (NaOt-Bu, 2.0 eq).

-

Solvent : Toluene or xylene.

-

Temperature : 100–120°C under argon.

Key Steps

-

Ligand Activation : Formation of Pd(0)-phosphine complexes enhances oxidative addition.

-

Double Amination : Sequential substitution of bromine atoms with diphenylamine groups.

-

Isolation : Filtration through Celite, solvent removal, and sublimation for purity.

Performance Data

| Yield | Catalyst Loading | Base | Solvent | Temperature | Time |

|---|---|---|---|---|---|

| 93% | Pd₂(dba)₃ (1.5%) | NaOt-Bu | Toluene | 120°C | 20h |

Advantages : High regioselectivity and reduced byproducts.

Limitations : Sensitivity to oxygen and moisture.

Copper-Mediated Cyclization

A less common approach involves copper-catalyzed cyclization of diaryl amines.

Reaction Conditions

-

Substrates : 3,6-Diaminocarbazole and iodobenzene (4.0 eq).

-

Catalyst : Copper(I) iodide (CuI, 10 mol%) with 1,10-phenanthroline.

-

Base : Potassium phosphate (K₃PO₄).

-

Solvent : Dimethylformamide (DMF).

-

Temperature : 130°C.

Performance Data

| Yield | Catalyst | Base | Solvent | Temperature | Time |

|---|---|---|---|---|---|

| 65% | CuI | K₃PO₄ | DMF | 130°C | 24h |

Advantages : Lower cost compared to palladium.

Limitations : Moderate yields and longer reaction times.

One-Pot Tandem Synthesis

A streamlined method combines bromination and amination in a single pot.

Reaction Sequence

-

Bromination : N-Bromosuccinimide (NBS) in DMF at 0°C.

-

Amination : In situ addition of diphenylamine and Pd catalyst.

Performance Data

| Yield | Bromination Agent | Amination Catalyst | Solvent |

|---|---|---|---|

| 75% | NBS | Pd(PPh₃)₄ | DMF |

Advantages : Reduced purification steps.

Limitations : Requires precise stoichiometric control.

Microwave-Assisted Synthesis

Accelerates reaction kinetics using microwave irradiation.

Reaction Conditions

-

Substrates : 3,6-Dibromocarbazole and diphenylamine (2.2 eq).

-

Catalyst : Pd(OAc)₂ with Xantphos ligand.

-

Solvent : 1,4-Dioxane.

-

Microwave Power : 300 W.

-

Temperature : 150°C for 1 hour.

Performance Data

| Yield | Catalyst | Ligand | Time |

|---|---|---|---|

| 85% | Pd(OAc)₂ | Xantphos | 1h |

Advantages : Rapid synthesis with improved yields.

Limitations : Specialized equipment required.

Comparative Analysis of Methods

| Method | Yield Range | Cost | Scalability | Purity |

|---|---|---|---|---|

| Ullmann Coupling | 80–88% | High | Industrial | >99% |

| Buchwald-Hartwig | 90–93% | Very High | Lab-scale | >99.5% |

| Copper-Mediated | 60–65% | Low | Small-scale | 95–98% |

| One-Pot Tandem | 70–75% | Moderate | Pilot-scale | >98% |

| Microwave-Assisted | 80–85% | High | Lab-scale | >99% |

Chemical Reactions Analysis

Types of Reactions

N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the carbazole core

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted carbazole compounds .

Scientific Research Applications

Thermally Activated Delayed Fluorescence (TADF) Emitter

Overview of TADF Technology

TADF technology allows for the efficient harvesting of triplet excitons, which are typically lost in conventional fluorescent materials. The use of TADF materials can enhance the performance of OLEDs by improving internal quantum efficiency.

Role of N3,N3,N6,N6-Tetraphenyl-9H-Carbazole-3,6-Diamine

Recent studies have highlighted the efficacy of this compound as a TADF emitter. It has been shown to exhibit high photoluminescent quantum yields (PLQY) when used in conjunction with electron-accepting units such as benzothiazole derivatives. For instance, a derivative named DAC-BTZ, which incorporates this compound, demonstrated a PLQY increase from 0.45 to 0.65 upon nitrogen bubbling, indicating enhanced triplet state survival and efficiency in electroluminescence applications .

Organic Light-Emitting Diodes (OLEDs)

OLED Technology

OLEDs are devices that emit light in response to an electric current and are widely used in display technologies due to their superior color range and energy efficiency.

Applications of this compound in OLEDs

The compound serves as an effective dopant material in OLEDs. Its incorporation into device architectures has been linked to significant improvements in external quantum efficiency (EQE). For example, devices utilizing derivatives of this compound have reported EQEs exceeding 29.6%, showcasing its potential for commercial applications .

Pharmacological Applications

Biological Activity

Beyond its applications in electronics, this compound and its derivatives have been explored for their pharmacological properties. Research indicates that carbazole derivatives exhibit a range of biological activities, including antitumor and antimicrobial effects . Studies focusing on the metabolic pathways of carbazole derivatives have revealed their potential for biotransformation by various microbial strains, leading to the production of bioactive compounds .

Case Study 1: DAC-BTZ Development

In a study published by Shizu et al., the development of DAC-BTZ demonstrated how integrating this compound with electron acceptors can lead to highly efficient TADF emitters suitable for OLED applications . The research outlined the synthetic pathway and characterized the photophysical properties that contribute to its performance.

Case Study 2: Biotransformation Studies

Research conducted on biphenyl-utilizing bacteria showed that various strains could convert carbazole derivatives into hydroxylated metabolites with potential biological activity . This study underscores the relevance of this compound not only as an industrial compound but also as a subject of environmental and pharmaceutical interest.

Mechanism of Action

The mechanism of action of N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to the modulation of cellular processes. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Acceptors

DACT-II (TPCzDA-triazine hybrid):

- Structure : Combines TPCzDA with a 4,6-diphenyl-1,3,5-triazine acceptor.

- Performance : Achieves 100% PLQY and 100% up-conversion efficiency due to near-zero ΔEST (0.009 eV). External quantum efficiency (EQE) in OLEDs exceeds 20%, addressing historical limitations of triazine-based emitters .

- Key Advantage: Optimal spatial separation of HOMO/LUMO orbitals minimizes non-radiative decay .

DACQ (N3,N3,N6,N6-Tetraphenyl-9-(4-(quinoxalin-2-yl)phenyl)-9H-carbazole-3,6-diamine):

- Structure: Substitutes triazine with a pyrazine-based quinoxaline acceptor.

- Performance : Exhibits green TADF with EQE > 12% in carbazole-hosted OLEDs. ΔEST is slightly higher than DACT-II (0.03–0.05 eV), leading to marginally slower RISC kinetics .

TB-DACz (Boron-fused TPCzDA derivative):

- Structure : Integrates a boron-fused electron acceptor with TPCzDA.

- Performance : Deep-blue emitter (CIEy = 0.07) with EQEmax ≈ 9.9%. Larger ΔEST (~0.2 eV) reduces TADF efficiency compared to DACT-II, but the boron unit enhances color purity .

Derivatives with Substituent Variations

TTAC (N3,N3,N6,N6-Tetra-p-tolyl-9H-carbazole-3,6-diamine):

- Structure : Replaces phenyl groups in TPCzDA with p-tolyl (methyl-substituted phenyl) groups.

- Performance : Shows TADF with PLQY up to 0.89 in toluene. Despite a larger ΔEST (0.33–0.37 eV), spatial separation of wavefunctions enables delayed fluorescence. Emission peaks at 474–495 nm (blue-green) .

JY8 (Methoxy-substituted TPCzDA for perovskite solar cells):

- Structure : N3,N3,N6,N6-Tetrakis(4-methoxyphenyl)-9-phenyl-9H-carbazole-3,6-diamine.

- Performance : As a hole-transport material (HTM), achieves 19.14% efficiency in perovskite solar cells. Methoxy groups enhance hole mobility and film morphology .

Comparative Data Table

Key Insights from Structural Comparisons

Acceptor Strength: Triazine (DACT-II) provides the smallest ΔEST and highest EQE, while weaker acceptors (e.g., quinoxaline in DACQ) trade efficiency for synthetic simplicity .

Substituent Effects :

- Electron-donating groups (e.g., methoxy in JY8) improve charge transport in HTMs .

- Bulky substituents (p-tolyl in TTAC) increase steric hindrance, reducing aggregation but enlarging ΔEST .

Emission Color : Boron fusion (TB-DACz) shifts emission to deep-blue but limits EQE due to larger ΔEST .

Biological Activity

N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine (CAS Number: 608527-58-8) is a compound of significant interest in the fields of organic electronics and photonics due to its unique photophysical properties and potential biological applications. This article reviews its biological activity, focusing on its role in organic light-emitting diodes (OLEDs), photophysical characteristics, and potential therapeutic implications.

- Molecular Formula : C36H27N3

- Molecular Weight : 501.62 g/mol

- Density : Not available

- LogP : 10.26 (indicating high lipophilicity) .

Photophysical Properties

This compound exhibits remarkable photophysical properties that are critical for its application in OLED technologies. The compound is characterized by:

- High Photoluminescence Quantum Yield (PLQY) : Studies have shown PLQYs exceeding 80%, which is essential for efficient light emission in OLEDs .

- Thermally Activated Delayed Fluorescence (TADF) : This mechanism allows for enhanced efficiency in OLEDs by enabling the harvesting of triplet excitons, thus improving overall device performance .

1. Anticancer Activity

Recent studies have explored the anticancer potential of carbazole derivatives, including this compound. The compound has demonstrated:

- Cytotoxic Effects : Research indicates that similar carbazole derivatives can induce apoptosis in cancer cell lines, suggesting a potential mechanism for anticancer activity .

2. Antioxidant Properties

Carbazole derivatives are known for their antioxidant capabilities. The ability of this compound to scavenge free radicals could be beneficial in preventing oxidative stress-related diseases.

3. Photodynamic Therapy (PDT)

The compound's strong absorption in the UV-visible spectrum positions it as a candidate for use in photodynamic therapy, where light activation induces cytotoxic effects on targeted cells.

Case Study 1: TADF OLEDs

In a study by Ma et al., devices utilizing this compound as an emitter achieved an external quantum efficiency (EQE) of up to 10% with deep-blue emissions . This highlights the compound's utility in advanced OLED applications.

Case Study 2: Anticancer Screening

A comparative study on various carbazole derivatives indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, showcasing its potential as a therapeutic agent .

Summary of Findings

| Property/Activity | Findings |

|---|---|

| Photoluminescence | PLQY > 80% |

| TADF Efficiency | EQE up to 10% |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Antioxidant Capacity | Effective free radical scavenger |

Q & A

Q. What is the role of N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine in donor-acceptor systems for thermally activated delayed fluorescence (TADF) emitters?

This compound serves as a strong electron donor due to its twisted carbazole core and electron-rich diphenylamine substituents. Its highly twisted structure promotes spatial separation of frontier molecular orbitals, reducing the singlet-triplet energy gap (ΔEST) and enabling efficient reverse intersystem crossing (RISC) for TADF. Structural modifications, such as introducing electron-withdrawing groups on acceptor moieties (e.g., 2-phenylquinoxaline), further optimize ΔEST and photoluminescence quantum yields (PLQYs) .

Q. What synthetic methods are commonly employed to prepare derivatives of this compound?

The Suzuki-Miyaura coupling reaction is widely used to functionalize the carbazole core. For example:

- Benzothiadiazole-based derivatives are synthesized via palladium-catalyzed cross-coupling between brominated carbazole precursors and boronic ester-functionalized acceptors, followed by Soxhlet extraction for purification .

- Host materials for OLEDs are prepared by coupling N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-substituted carbazole with trifluoromethoxy-substituted aryl boronic acids under argon, using Pd(PPh3)4 as a catalyst .

Q. How is the compound characterized for photophysical and electrochemical properties?

Key techniques include:

- Photoluminescence spectroscopy to measure emission maxima, PLQYs, and TADF lifetimes.

- Cyclic voltammetry to determine HOMO/LUMO levels and energy gaps.

- DFT calculations (e.g., ωB97XD* functional) to model electronic structures and triplet-state energies .

Advanced Research Questions

Q. How do substituents on the acceptor moiety influence the singlet-triplet energy gap (ΔEST) and emission wavelength in TADF systems?

Electron-withdrawing groups (e.g., -CF3, -CN) on acceptors stabilize the LUMO, reducing ΔEST and red-shifting emission. For instance:

Q. How can contradictions between measured ΔEST values and observed TADF efficiency be resolved?

In systems with large ΔEST (e.g., 0.33–0.37 eV), efficient TADF is attributed to spatial separation of hole-particle wavefunctions , which minimizes non-radiative decay. For example, TTAC-based 1,3,4-oxadiazole emitters achieve PLQYs up to 0.89 despite ΔEST > 0.3 eV due to enhanced spin-orbit coupling from heavy atoms and donor-acceptor twisting .

Q. What strategies optimize the compound’s performance as a host material in OLEDs?

- Energy-level alignment : Host materials must exhibit higher triplet energies than the emitter to prevent energy back-transfer.

- Overlap optimization : Matching the host’s emission band with the emitter’s absorption band (e.g., DACT-II emitter at ≈410 nm) maximizes Förster resonance energy transfer (FRET) efficiency .

Q. How does the compound’s structure affect charge transport in perovskite solar cells (PSCs)?

- Core modifications : Introducing electron-withdrawing cores (e.g., thiadiazolopyridine) enhances intermolecular dipole-dipole interactions, improving hole mobility.

- Morphology control : Planar core structures (e.g., JY8 HTM) yield smooth, dense films that enhance interfacial contact with perovskite layers, achieving PSC efficiencies up to 19.14% .

Data Contradiction and Analysis

Q. Why do some derivatives exhibit TADF despite theoretically unfavorable ΔEST values?

Experimental observations often deviate from DFT predictions due to:

- Solvent effects : Polar solvents stabilize charge-transfer states, altering ΔEST.

- Solid-state packing : Intermolecular interactions in thin films reduce non-radiative decay, enhancing TADF efficiency even with suboptimal ΔEST .

Methodological Recommendations

- Synthetic protocols : Use inert atmosphere (argon) and rigorous purification (e.g., column chromatography, Soxhlet extraction) to minimize byproducts .

- Device integration : For OLEDs, optimize host-emitter compatibility via energy-level alignment and FRET overlap . For PSCs, prioritize planar molecular geometries to improve charge transport .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.